molecular formula C11H9N3O3 B2949952 3-Methoxy-6-(3-nitrophenyl)pyridazine CAS No. 939428-17-8

3-Methoxy-6-(3-nitrophenyl)pyridazine

Cat. No.: B2949952
CAS No.: 939428-17-8
M. Wt: 231.211
InChI Key: KDASWBVVCLSJIW-UHFFFAOYSA-N
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Description

3-Methoxy-6-(3-nitrophenyl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a methoxy group at position 3 and a 3-nitrophenyl group at position 6. The pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, provides a rigid scaffold for chemical modifications. The methoxy group (-OCH₃) is electron-donating, while the 3-nitrophenyl substituent (-C₆H₄NO₂) introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution, solubility, and reactivity.

For instance, pyridazine derivatives are known for antiviral, antimicrobial, and antifungal activities .

Properties

IUPAC Name

3-methoxy-6-(3-nitrophenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c1-17-11-6-5-10(12-13-11)8-3-2-4-9(7-8)14(15)16/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDASWBVVCLSJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-(3-nitrophenyl)pyridazine typically involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using methoxyacetyl chloride under basic conditions to yield the desired pyridazine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-(3-nitrophenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over palladium on carbon (Pd/C).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over palladium on carbon (Pd/C).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas over Pd/C.

    Reduction: Hydrogen gas over Pd/C.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Reduction: 3-Methoxy-6-(3-aminophenyl)pyridazine.

    Substitution: Depending on the nucleophile used, various substituted pyridazine derivatives can be formed.

Scientific Research Applications

3-Methoxy-6-(3-nitrophenyl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-6-(3-nitrophenyl)pyridazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitro and methoxy groups. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituents on the pyridazine ring critically modulate physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison
Compound Name Substituents (Position 3 and 6) Electronic Effects Key Properties/Activities
3-Methoxy-6-(3-nitrophenyl)pyridazine -OCH₃ (3), -C₆H₄NO₂ (6) Strong electron-withdrawing (-NO₂) Antimicrobial potential (inferred)
R 61837 () -OCH₃ (3), -piperazinyl (6) Basic piperazine group Potent antirhinoviral activity
3-Chloro-6-(3-nitrophenyl)pyridazine () -Cl (3), -C₆H₄NO₂ (6) Electron-withdrawing (-Cl) Higher reactivity in substitution reactions
(S)-3-Methoxy-6-(1-phenylethyl)pyridazine () -OCH₃ (3), -CH₂CH(C₆H₅) (6) Steric bulk, lipophilic Asymmetric synthesis; potential CNS activity
3-(3,4-Dimethylphenyl)-6-methoxy-pyridazine () -OCH₃ (3), -C₆H₃(CH₃)₂ (6) Electron-donating (-CH₃) Reduced electrophilicity vs. nitro analogs
3-Methoxy-6-(trifluoromethyl)pyridazine () -OCH₃ (3), -CF₃ (6) Strongly electron-withdrawing (-CF₃) Enhanced metabolic stability
Key Observations:
  • By contrast, the trifluoromethyl group (-CF₃) in ’s compound offers similar EWG effects but greater lipophilicity, which may improve blood-brain barrier penetration .
  • Piperazinyl vs. Nitrophenyl: R 61837 () replaces the nitrophenyl group with a piperazinyl moiety, introducing basicity and hydrogen-bonding capacity. This structural change correlates with its potent antirhinoviral activity (MICs: 0.004–15 μg/mL) .
  • Chloro vs. Methoxy: The chloro-substituted analog () lacks the methoxy group’s electron-donating effects, making it more reactive in nucleophilic substitution reactions.
Antiviral Activity
  • R 61837 (3-Methoxy-6-piperazinylpyridazine): Exhibits broad-spectrum inhibition of rhinoviruses, reducing viral yields by 1,000–10,000-fold in HeLa cells. Activity is serotype-dependent, suggesting target specificity .
Antimicrobial Activity
  • Nitrophenyl-Containing Compounds (): Derivatives like 4b–4d (isoxazolo[3,4-d]pyridazines with 3-nitrophenyl groups) exhibit mild to potent antibacterial activity against E. coli, S. aureus, and K. pneumoniae. The nitro group likely enhances target binding via polar interactions .
  • Triazolo[4,3-b]pyridazines (): Compounds 6b, 7b, and 8b (substituted with tolyl or phenoxyphenyl groups) show significant activity against gram-positive and gram-negative bacteria, comparable to ampicillin. The absence of nitro groups here suggests steric/electronic optimization is critical .

Biological Activity

3-Methoxy-6-(3-nitrophenyl)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing available data from various studies and sources.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with methoxy and nitrophenyl groups. This unique structure may influence its reactivity and interactions with biological targets, making it a subject of interest in medicinal chemistry.

The precise mechanism of action for this compound remains partially elucidated. It is believed to interact with various molecular targets, including enzymes and receptors, through its nitro and methoxy groups. These interactions can lead to significant biological effects, such as:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cellular processes.
  • Modulation of Receptor Signaling : It could alter receptor signaling pathways, impacting cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Mycobacterium tuberculosis<1 µg/mL

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)7.5
A549 (lung cancer)4.5

Case Studies and Research Findings

  • Antimicrobial Efficacy : A recent study investigated the compound's efficacy against multidrug-resistant strains of Mycobacterium tuberculosis. Results indicated that it significantly reduced bacterial burden in infected models, outperforming standard treatments in certain scenarios .
  • Cytotoxicity in Cancer Models : Another research effort focused on the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells, suggesting potential as a therapeutic agent .

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